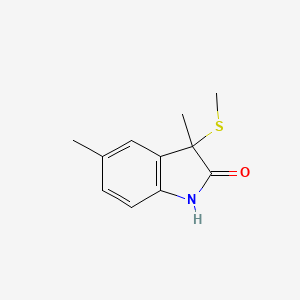
4-(Chloromethanesulfonyl)-2,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-2,6-dinitrophenol is an organic compound characterized by the presence of a chloromethanesulfonyl group and two nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2,6-dinitrophenol typically involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene to produce chloromethanesulfonyl chloride . This intermediate is then reacted with 2,6-dinitrophenol under controlled conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a moderate level to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the toxic and corrosive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-2,6-dinitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethanesulfonyl group.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include sulfonamides or sulfonates, depending on the nucleophile used.
Reduction: The major products are the corresponding amines.
Oxidation: The major products are quinones or other oxidized derivatives of the phenol ring.
Scientific Research Applications
4-(Chloromethanesulfonyl)-2,6-dinitrophenol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Agrochemicals: It is used in the development of pesticides and herbicides due to its reactive functional groups.
Dye Industry: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-2,6-dinitrophenol involves its reactivity towards nucleophiles and electrophiles. The chloromethanesulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with various molecular targets. The phenol group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the nitro groups and phenol ring.
2,4-Dinitrophenol: Contains nitro groups and a phenol ring but lacks the chloromethanesulfonyl group.
Chlorobenzenesulfonyl Chloride: Similar sulfonyl chloride group but attached to a benzene ring without nitro groups.
Uniqueness
4-(Chloromethanesulfonyl)-2,6-dinitrophenol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing nitro groups and the electrophilic chloromethanesulfonyl group makes it a versatile intermediate in organic synthesis and other applications.
Properties
CAS No. |
61497-01-6 |
|---|---|
Molecular Formula |
C7H5ClN2O7S |
Molecular Weight |
296.64 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-2,6-dinitrophenol |
InChI |
InChI=1S/C7H5ClN2O7S/c8-3-18(16,17)4-1-5(9(12)13)7(11)6(2-4)10(14)15/h1-2,11H,3H2 |
InChI Key |
DZJISCOYHNKSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro-](/img/structure/B14569851.png)








